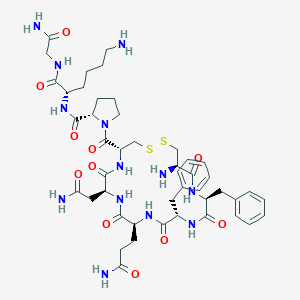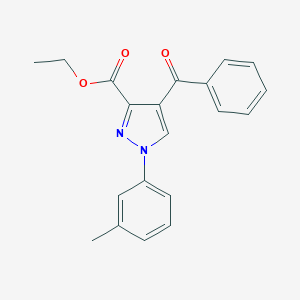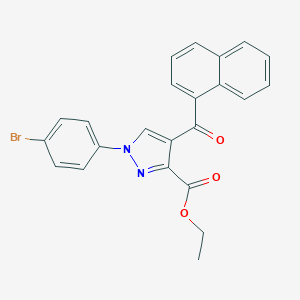
Felypressin
Descripción general
Descripción
Felypressin es un nonapéptido sintético químicamente relacionado con la vasopresina, una hormona producida por la glándula pituitaria posterior. Se utiliza principalmente como vasoconstrictor en inyecciones de anestésicos locales, particularmente en procedimientos dentales. This compound es conocido por su capacidad para constreñir los vasos sanguíneos, reduciendo así el flujo sanguíneo al área donde se administra .
Aplicaciones Científicas De Investigación
Felypressin tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: Se investiga su papel en la vasoconstricción y sus efectos en varios sistemas biológicos.
Medicina: Se utiliza en la anestesia dental para reducir el flujo sanguíneo y prolongar los efectos de los anestésicos locales. .
Mecanismo De Acción
Felypressin ejerce sus efectos uniéndose al receptor de vasopresina V1a, que se encuentra en las células musculares lisas de los vasos sanguíneos. Esta unión desencadena una cascada de eventos intracelulares que conducen a la contracción del músculo liso, lo que resulta en vasoconstricción. Los principales objetivos moleculares son los receptores de vasopresina, y las vías involucradas incluyen la activación de la fosfolipasa C y la liberación subsiguiente de calcio intracelular .
Análisis Bioquímico
Biochemical Properties
Felypressin acts as a Vasopressin 1 agonist, meaning it binds to and activates the Vasopressin 1 receptor . This interaction triggers a series of biochemical reactions that lead to the contraction of smooth muscle in the vascular bed, particularly in capillaries, small arterioles, and venules .
Cellular Effects
The primary cellular effect of this compound is its ability to cause vasoconstriction, or the narrowing of blood vessels . This is achieved through its interaction with the Vasopressin 1 receptor, which is found in various sites around the body, including the central nervous system, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Vasopressin 1 receptor . This binding interaction triggers a cascade of events that ultimately lead to the contraction of smooth muscle cells in the vascular bed . This vasoconstrictive effect is what makes this compound useful in medical applications such as local anesthesia .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have equipotent pressure responses when compared with epinephrine . The hypertensive effects of this compound were also found to be reduced in rats treated with Atenolol, a β-blocker .
Transport and Distribution
Given its vasoconstrictive properties, it is likely that it is distributed throughout the vascular system where it can interact with Vasopressin 1 receptors .
Subcellular Localization
Given its role as a Vasopressin 1 agonist, it is likely that it interacts with receptors on the cell surface .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Felypressin se sintetiza mediante síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. La síntesis de this compound incluye la incorporación de residuos de cisteinilo, fenilalanilo, glutaminilo, asparaginilo, prolilo, lisilo y glicinamida, con un puente disulfuro que une los dos residuos de cisteína .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica sintetizadores de péptidos automatizados, que permiten el ensamblaje eficiente y preciso de la cadena peptídica. El producto final se purifica mediante cromatografía líquida de alta resolución para garantizar su pureza y calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: Felypressin experimenta diversas reacciones químicas, que incluyen:
Oxidación: El puente disulfuro en this compound puede oxidarse, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: El puente disulfuro también puede reducirse para producir grupos tiol libres.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol u otros agentes reductores.
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como las carbodiimidas.
Principales Productos Formados:
Oxidación: Sulfóxidos o sulfonas.
Reducción: Grupos tiol libres.
Sustitución: Péptidos modificados con diferentes secuencias de aminoácidos.
Comparación Con Compuestos Similares
Felypressin a menudo se compara con otros análogos de la vasopresina, como:
Lypressin: Otro análogo de la vasopresina con propiedades vasoconstrictoras similares pero diferentes secuencias de aminoácidos.
Terlipressin: Un análogo de acción más prolongada que se utiliza en el tratamiento del sangrado variceal.
Desmopresina: Se utiliza principalmente por sus efectos antidiuréticos en lugar de la vasoconstricción
Singularidad de this compound: this compound es único en su aplicación específica en la anestesia dental y su duración de acción relativamente corta en comparación con otros análogos de la vasopresina. Su capacidad para proporcionar vasoconstricción localizada sin efectos sistémicos significativos lo hace particularmente valioso en entornos clínicos .
Propiedades
IUPAC Name |
N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKQVVDKFKYTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-59-7 | |
| Record name | Felypressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B344412.png)
methanone](/img/structure/B344413.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344416.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344417.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)
![2-Amino-7-(4-chlorophenyl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344419.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)
methanone](/img/structure/B344421.png)
![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)


![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)
